P2X receptors are a family of ligand-gated ion channels that are activated by adenosine triphosphate (ATP). They play crucial roles in various physiological processes, including synaptic transmission, pain perception, and immune responses. The P2X receptor family consists of seven subtypes, designated P2X1 through P2X7, which can form homo- or heterotrimeric complexes. Each subtype exhibits distinct pharmacological properties and tissue distribution, contributing to their diverse biological functions .
P2X receptors are classified into two main families: the P2X ion channel family and the P2Y G protein-coupled receptor family. This classification was first proposed by Abbracchio and Burnstock and has been widely accepted in the field of purinergic signaling . The receptors are primarily expressed in excitable tissues such as neurons, glial cells, and immune cells, where they mediate rapid cellular responses to ATP .
The synthesis of P2X receptor ligands has advanced significantly with the development of selective antagonists and agonists. One notable method involves the use of small molecule inhibitors derived from suramin analogs, which have been shown to selectively target specific P2X subtypes. For instance, NF449 is a potent antagonist for the P2X1 receptor, while NF279 acts on multiple subtypes including P2X1, P2X2, and P2X7 .
Additionally, nucleotide derivatives have been utilized to modulate ATP's effects on these receptors. Compounds such as pyridoxal-5'-phosphate derivatives have demonstrated varying degrees of potency across different P2X subtypes .
P2X receptors are characterized by their unique trimeric structure composed of three subunits, each containing two transmembrane domains. The extracellular domain is crucial for ATP binding, and structural studies have identified key residues involved in this process. For example, positively charged amino acids such as Lys68 and Arg292 are essential for coordinating ATP's phosphate groups .
Recent crystallographic studies have provided insights into the gating mechanisms of these receptors. The binding of ATP induces conformational changes that facilitate ion flow through the channel, predominantly allowing sodium, potassium, and calcium ions to permeate .
The activation of P2X receptors involves a series of chemical reactions initiated by ATP binding. Upon ATP binding to the receptor's extracellular domain, a conformational change occurs that opens the ion channel. This process is rapid, typically occurring within milliseconds .
Moreover, various antagonists can inhibit this reaction by binding to sites that prevent channel opening or stabilize inactive states of the receptor. For instance, compounds like Brilliant Blue G selectively inhibit P2X7 receptors by blocking ATP-induced ion flux .
The mechanism of action for P2X receptors is primarily based on their role as ion channels activated by ATP. When extracellular ATP binds to the receptor, it triggers a conformational change that opens the channel, allowing cations to flow into the cell. This influx leads to depolarization of the cell membrane and can initiate action potentials in neurons or trigger intracellular signaling pathways in other cell types .
The gating mechanism is cooperative and allosteric, involving multiple domains within the receptor structure. Studies using mutagenesis have identified critical residues that influence both activation and desensitization processes .
P2X receptors exhibit several notable physical properties:
In terms of chemical properties:
P2X receptors have significant implications in various fields of research:
P2X1 receptors function as homotrimeric ion channels, with each protomer contributing to ATP-gated pore formation. Unlike some family members (e.g., P2X6), P2X1 subunits readily form functional homomers. Crucially, P2X1 exhibits promiscuous heteromeric assembly capabilities. Systematic co-immunoprecipitation studies demonstrate that P2X1 subunits co-assemble with P2X2, P2X4, P2X5, and P2X6 subunits, but not with P2X3, P2X4 (in some pairings), or P2X7 [2] [6]. This assembly specificity is governed by interactions within the extracellular and transmembrane domains. Heteromerization generates channels with distinct pharmacological and kinetic properties compared to homomers, expanding the functional diversity of P2X signaling in native tissues (e.g., vascular smooth muscle, platelets) [2] [9]. P2X7 stands out as the sole subunit incapable of forming heteromers with any other P2X subtype [6].
Table 1: Heteromeric Assembly Partners of P2X1 Subunits
| Partner Subunit | Assembly Demonstrated? | Key Functional Implications |
|---|---|---|
| P2X2 | Yes | Altered ATP sensitivity, slowed desensitization |
| P2X4 | Restricted* | Modulated calcium permeability, trafficking |
| P2X5 | Yes | Unique ion selectivity (potential anion permeability) |
| P2X6 | Yes | Requires partner for surface expression |
| P2X3 | No | - |
| P2X7 | No | - |
Note: P2X4 shows restricted/context-dependent assembly with P2X1 [6].
Each P2X1 protomer possesses two transmembrane helices (TM1 and TM2). TM1 lines the periphery of the channel complex, while TM2 helices from each protomer converge to form the central ion permeation pore. High-resolution cryo-EM structures of human P2X1 reveal a "teepee-like" arrangement of the TM domains in the apo closed state, with the primary gate formed by the side chains of S337 (equivalent to T336 in P2X4) located near the extracellular leaflet (~7 Å deep) [5]. Upon ATP binding, conformational changes widen this gate, allowing cation influx (Na⁺, Ca²⁺ >> Cl⁻).
Crucially, ions access and exit the pore via lateral fenestrations located at the interface between the extracellular domain and the transmembrane domains. These fenestrations expand during channel opening [3] [7]. Recent evidence identifies the intracellular lateral fenestrations, partially buried within the membrane, as critical conduits. A key residue lining this pathway (e.g., D349 in P2X1, corresponding to D349 in P2X7) influences ion selectivity; its substitution alters relative cation/anion permeability, particularly relevant for heteromers like P2X1/5 which exhibit measurable Cl⁻ conductance [7]. The pore architecture below the gate is capped by cytoplasmic domains, forcing ions to traverse through these fenestrations [3] [7].
Table 2: Key Pore-Lining Residues & Structural Features in P2X1 States
| Structural State | Pore Constriction Site | Minimal Pore Radius (Å) | Key Pore-Lining Residues (TM2) | Ion Pathway Features |
|---|---|---|---|---|
| Apo Closed (Cryo-EM) | S337 (x3) | ~0.4 Å | T333, S337, G340, G343, V347 | "Teepee" arrangement, Lateral fenestrations closed/narrow |
| ATP-Bound Open/Desensitized (Cryo-EM) | Widened | >~3 Å | T333, S337, G340, G343, V347 | TM2 helices splayed, Lateral fenestrations widened, Cytoplasmic cap present |
| NF449-Bound Antagonized (Cryo-EM) | Closed | ~0.4 Å | T333, S337, G340, G343, V347 | Similar to apo, stabilized by NF449 binding |
The extracellular domain (ECD) of each P2X1 protomer is dominated by a β-sandwich fold formed by 13 β-strands. The ATP-binding pocket resides at the interface between adjacent subunits, specifically in a cleft formed by the head and left flipper domains of one protomer and the dorsal fin and body domains of the neighboring protomer [8] [10]. Key conserved residues directly coordinating ATP include:
This pocket exhibits subtype-specific variations explaining P2X1's high ATP sensitivity (EC₅₀ ~1 μM). Notably, residues F131 and F132 (left flipper), and N293 (body) contribute to shaping the pocket and influencing agonist affinity [5]. ATP binding induces a significant conformational change where the left flipper domain clamps down over the bound nucleotide, triggering outward movement of the dorsal fin domains and subsequent pore opening [8] [10].
The ECD stability of P2X1 relies on a conserved network of disulfide bonds. Five conserved disulfide pairs are critical:
Recent cryo-EM breakthroughs have resolved full-length human P2X1 structures in multiple states:
While X-ray crystallography provided the first structures (e.g., zebrafish P2X4, closed and open states), its requirement for extensive cytoplasmic truncation limited insights into the full-length P2X1, particularly its cytoplasmic domains and membrane-proximal elements. Cryo-EM overcomes this, providing near-atomic resolution of the intact receptor in lipid environments [1] [4] [9].
Structural comparisons highlight conserved core architecture and subtype-specific adaptations:
Table 3: Comparative Structural Features of P2X Receptors
| Feature | P2X1 (Human) | P2X3 (Human) | P2X4 (Zebrafish) | P2X7 (Rat) |
|---|---|---|---|---|
| Primary Gate Location | Shallow (~7Å, S337) | Shallow | Deeper (T336) | Deep (F346) |
| Desensitization Rate | Very Fast (ms) | Very Fast (ms) | Moderate (s) | Very Slow / None |
| Key ATP Coordinators | K69, K71, F289, R292, K309 | K63, K65, F171, R274, K299 | K70, K72, F188, R298, K316 | K64, K66, F88, R307, K? |
| Cytoplasmic Domain | Compact Cap | Compact Cap | Truncated (X-ray) | Large Ballast + C-cys anchor |
| Unique Structural Elements | CHS-binding site in TMD | - | - | Cytoplasmic Ballast, C-cys anchor, Palmitoylation sites |
| Heteromerization | With P2X2, (P2X4), P2X5, P2X6 | With P2X2 (P2X2/3) | With P2X1?, P2X6, P2X7? | Restricted (P2X4/7?) |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2